4-(aminomethyl)benzene-1-carbothioamide hydrochloride
Description
4-(Aminomethyl)benzene-1-carbothioamide hydrochloride is a substituted aromatic compound featuring a carbothioamide (-C(=S)-NH₂) group at position 1 and an aminomethyl (-CH₂-NH₂) group at position 4 of the benzene ring. The hydrochloride salt enhances its solubility in polar solvents.
Properties
IUPAC Name |
4-(aminomethyl)benzenecarbothioamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETFQICQKVMCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=S)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(aminomethyl)benzene-1-carbothioamide hydrochloride involves several steps. One common method includes the reaction of 4-(aminomethyl)benzenamine with carbon disulfide under basic conditions to form the corresponding carbothioamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(aminomethyl)benzene-1-carbothioamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
4-(aminomethyl)benzene-1-carbothioamide hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-tubercular agent.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)benzene-1-carbothioamide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-(4-Chlorophenoxy)benzene-1-carbothioamide ()
- Structure: Carbothioamide at position 1; 4-chlorophenoxy (-O-C₆H₄-Cl) at position 4.
- Molecular Formula: C₁₃H₁₀ClNOS
- Molecular Weight : 263.74 g/mol
- Key Differences: The 4-chlorophenoxy group introduces significant lipophilicity and steric bulk compared to the aminomethyl group. Higher molecular weight (263.74 vs. ~203.7) may reduce solubility but improve membrane permeability. Chlorine substituent may enhance metabolic stability or influence halogen bonding in target interactions.
4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide Hydrochloride ()
- Structure : Carboximidamide (-C(=NH)-NH₂) at position 1; cyclohexyloxy (-O-cyclohexyl) at position 4.
- Molecular Formula : C₁₄H₂₁ClN₂O (hydrochloride salt)
- Molecular Weight: Not explicitly stated, but estimated ~300 g/mol.
- Cyclohexyloxy group is highly lipophilic and bulky, which could hinder binding to polar active sites.
Positional Isomerism
3-(Aminomethyl)benzene-1-carbothioamide Hydrochloride ()
- Structure: Carbothioamide at position 1; aminomethyl at position 3.
- Molecular Formula : C₈H₁₁ClN₂S (inferred).
- The 3-substituted isomer may exhibit different solubility or crystallinity due to altered hydrogen-bonding patterns.
Functional Group Replacements
4-(Dimethylamino)benzohydrazide ()
- Structure: Hydrazide (-CONH-NH₂) at position 1; dimethylamino (-N(CH₃)₂) at position 4.
- Molecular Formula : C₉H₁₃N₃O
- Key Differences: Hydrazide group enables distinct hydrogen-bonding interactions compared to carbothioamide. Dimethylamino group is less polar than aminomethyl, reducing solubility but increasing lipophilicity. Crystal structure studies (CCDC 2032776) reveal planar hydrazide moieties stabilized by intermolecular hydrogen bonds, suggesting structural rigidity differences compared to thioamides .
Research Implications
- Molecular Docking: Tools like AutoDock Vina () could predict binding affinities of 4-(aminomethyl)benzene-1-carbothioamide hydrochloride versus analogs, leveraging differences in functional groups and substituents.
- Crystallography: Studies on 4-(dimethylamino)benzohydrazide () suggest that similar compounds may form stable crystals via hydrogen bonding, guiding formulation strategies .
- SAR Development : Substituent variations (e.g., halogenation, cyclohexyloxy) could optimize target selectivity or pharmacokinetic profiles.
Biological Activity
4-(Aminomethyl)benzene-1-carbothioamide hydrochloride, also known by its chemical formula C8H11ClN2S, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant studies and data.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(aminomethyl)benzenamine with carbon disulfide under basic conditions. This process forms the carbothioamide intermediate, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt. Optimization of reaction conditions is crucial for maximizing yield and purity.
- Molecular Weight : 202.71 g/mol
- CAS Number : 2866335-35-3
- IUPAC Name : 4-(aminomethyl)benzenecarbothioamide;hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests that it may inhibit certain enzymes or interact with cellular receptors, leading to various pharmacological effects. The compound's structure indicates potential interactions with proteins and nucleic acids, although exact pathways remain under investigation.
Therapeutic Applications
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-tubercular Properties : Ongoing research is assessing its efficacy as an anti-tubercular agent, which could be significant given the global burden of tuberculosis.
- Calcium Channel Inhibition : Similar compounds have been shown to affect calcium channels, suggesting a possible role in regulating blood pressure and cardiovascular function. The interaction with calcium channels could lead to therapeutic applications in managing hypertension .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-(aminomethyl)benzamide hydrochloride | Amide | Antimicrobial |
| 4-(aminomethyl)benzenesulfonamide hydrochloride | Sulfonamide | Calcium channel inhibition |
| 4-(aminomethyl)benzene-1-carboxamide hydrochloride | Carboxamide | Anticancer properties |
This table illustrates how variations in functional groups can lead to different biological activities and applications.
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial activity of various benzene derivatives, including this compound. Results indicated that this compound demonstrated significant inhibition against several bacterial strains, supporting its potential use in developing new antibiotics .
Cardiovascular Research
In a study examining the effects of sulfonamides on coronary resistance, researchers found that compounds similar to 4-(aminomethyl)benzene-1-carbothioamide could lower perfusion pressure through calcium channel inhibition. This suggests a promising avenue for further research into cardiovascular applications .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies using computational models have provided insights into absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies indicate favorable permeability profiles in various cell models, which is crucial for effective drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
